![molecular formula C15H21NO2 B116306 1-Boc-3-Phenyl-pyrrolidine CAS No. 147410-43-3](/img/structure/B116306.png)
1-Boc-3-Phenyl-pyrrolidine
Overview
Description
1-Boc-3-Phenyl-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical synthesis.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring, a common structural motif in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biochemical pathways .
Result of Action
Compounds with a pyrrolidine structure have been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization
Cellular Effects
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Molecular Mechanism
Pyrrolidine derivatives have been shown to interact with various biomolecules, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Dosage Effects in Animal Models
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Metabolic Pathways
Pyrrolidine derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Subcellular Localization
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-Phenyl-pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-phenyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-Phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination or electrophiles for alkylation.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrrolidines with various functional groups.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
1-Boc-3-Phenyl-pyrrolidine serves as a versatile chiral building block in the synthesis of complex organic molecules. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective modifications, facilitating the synthesis of enantiomerically pure compounds essential for pharmaceutical development.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of various bioactive molecules, including those targeting specific receptors involved in diseases. Its ability to form diverse derivatives makes it a valuable intermediate for creating novel therapeutic agents .
Biological Applications
Enzyme Mechanisms and Ligand Studies
In biological research, this compound can be employed to study enzyme mechanisms and as a ligand in biochemical assays. Its interaction with biological targets can provide insights into metabolic pathways and receptor dynamics .
Pharmacological Potential
Research indicates that this compound exhibits potential as a selective inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. This suggests its application in developing treatments for conditions like multiple sclerosis and rheumatoid arthritis .
Medicinal Chemistry
Drug Development
The compound plays a crucial role as an intermediate in drug synthesis, particularly for compounds with anti-inflammatory and anticancer properties. By modifying the pyrrolidine structure, researchers can enhance the efficacy and selectivity of therapeutic agents .
Industrial Applications
Production of Fine Chemicals
In the chemical industry, this compound is used as a precursor for fine chemicals and specialty materials. Its versatility allows for its application in producing agrochemicals and other functional materials that require precise molecular structures .
Case Study 1: Synthesis of RORγt Inverse Agonists
A series of pyrrolidine derivatives were synthesized using this compound as a starting material. These compounds demonstrated significant activity against RORγt, with some exhibiting EC50 values in the low nanomolar range, indicating their potential as therapeutic agents for autoimmune diseases .
Case Study 2: Development of GPBAR1 Agonists
Research has shown that derivatives of this compound can serve as potent agonists for GPBAR1, a receptor linked to metabolic disorders. The study involved synthesizing various urea derivatives based on this scaffold, leading to compounds with improved pharmacokinetic profiles suitable for further drug development .
Comparison with Similar Compounds
1-Boc-3-Phenyl-pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound without the Boc protecting group.
N-Boc-3-pyrrolidinone: A related compound with a carbonyl group at the third position.
Pyrrolidine-2,5-dione: A versatile scaffold with different biological activities.
Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at other positions in the molecule. This makes it a valuable intermediate in synthetic chemistry and drug development.
Biological Activity
1-Boc-3-Phenyl-pyrrolidine is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its biological activity is primarily explored through its applications as a precursor for various bioactive molecules and its interactions with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula CHNO and a molar mass of approximately 247.33 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, which is crucial for its stability and reactivity during synthesis. The phenyl group at the 3-position of the pyrrolidine ring enhances its biological activity by influencing its interactions with various biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Chiral Building Block : It serves as a versatile precursor in the synthesis of chiral drugs, where specific stereochemistry is essential for desired pharmacological effects.
- Enzyme Interaction : The compound has been identified as a selective inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. This interaction suggests potential therapeutic applications in treating such conditions.
- Biochemical Pathways : Pyrrolidine derivatives, including this compound, influence various biochemical pathways, contributing to their diverse biological profiles. They have been associated with activities such as antimicrobial, anticancer, anti-inflammatory, and cholinesterase inhibition .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds could target cancer-specific molecular markers such as CD44 and HER-2 .
Other Biological Activities
This compound also exhibits:
- Antimicrobial Activity : Research indicates that pyrrolidine derivatives possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .
Table: Summary of Biological Activities
Case Study: RORγt Inhibition
In a notable study, this compound was evaluated for its binding affinity to RORγt. Using molecular docking techniques, researchers identified key interactions that enhance its selectivity as an inverse agonist. This finding supports further exploration into its therapeutic potential in autoimmune disorders.
Properties
IUPAC Name |
tert-butyl 3-phenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459493 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147410-43-3 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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